molecular formula C7H6ClNO5S B1582278 2-Methoxy-4-nitrobenzenesulfonyl chloride CAS No. 21320-91-2

2-Methoxy-4-nitrobenzenesulfonyl chloride

Cat. No. B1582278
CAS RN: 21320-91-2
M. Wt: 251.64 g/mol
InChI Key: QECYXMKYZQXEHM-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzenesulfonyl chloride, also known as 4-(chlorosulphonyl)-3-methoxynitrobenzene, is a chemical compound with the molecular formula C7H6ClNO5S . It is a solid substance that appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrobenzenesulfonyl chloride is represented by the linear formula CH3OC6H3(NO2)SO2Cl . It has a molecular weight of 251.64 .


Chemical Reactions Analysis

2-Methoxy-4-nitrobenzenesulfonyl chloride may be used to synthesize 2-methoxy-4-nitro-N-o-tolyl-benzenesulfonamide . The exact chemical reactions involving this compound are not specified in the available resources.


Physical And Chemical Properties Analysis

2-Methoxy-4-nitrobenzenesulfonyl chloride has a melting point range of 97.0 to 101.0 °C . It is soluble in toluene . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 406.6±35.0 °C at 760 mmHg, and a flash point of 199.7±25.9 °C .

Scientific Research Applications

  • Fukuyama–Mitsunobu Reaction

    • Scientific Field : Synthetic Organic Chemistry
    • Application Summary : The Fukuyama–Mitsunobu reaction utilizes 2-nitrobenzenesulfonyl (Ns) for the protection/activation/deprotection of primary amines to afford secondary amines in good yields and high enantioselectivities .
    • Method of Application : The reaction involves the use of thioesters in both Fukuyama aldehydes and ketones synthesis, which is highly attractive for organic chemists as they are easily accessible from corresponding carboxylic acids .
    • Results or Outcomes : This method has been used in the synthesis of multifunctional aldehydes, secondary amines, and ketones .
  • Synthesis of 2-methoxy-4-nitro-N-o-tolyl-benzenesulfonamide

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Methoxy-4-nitrobenzenesulfonyl chloride may be used to synthesize 2-methoxy-4-nitro-N-o-tolyl-benzenesulfonamide .
    • Method of Application : The specific method of synthesis is not provided in the available information .
    • Results or Outcomes : The outcome of this application is the synthesis of 2-methoxy-4-nitro-N-o-tolyl-benzenesulfonamide .
  • Synthesis of [Cu (bipy) 2 Cl] (nbs)

    • Scientific Field : Inorganic Chemistry
    • Application Summary : 4-Nitrobenzenesulfonyl chloride, a compound similar to 2-Methoxy-4-nitrobenzenesulfonyl chloride, was used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) .
    • Method of Application : The specific method of synthesis is not provided in the available information .
    • Results or Outcomes : The outcome of this application is the synthesis of [Cu (bipy) 2 Cl] (nbs) .
  • Synthesis of N-nosyl-α-amino acids

    • Scientific Field : Organic Chemistry
    • Application Summary : 4-Nitrobenzenesulfonyl chloride, a compound similar to 2-Methoxy-4-nitrobenzenesulfonyl chloride, was used in the synthesis of N-nosyl-α-amino acids .
    • Method of Application : The specific method of synthesis is not provided in the available information .
    • Results or Outcomes : The outcome of this application is the synthesis of N-nosyl-α-amino acids .
  • Synthesis of 2-Methoxy-4-nitro-N-o-tolyl-benzenesulfonamide

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Methoxy-4-nitrobenzenesulfonyl chloride may be used to synthesize 2-methoxy-4-nitro-N-o-tolyl-benzenesulfonamide .
    • Method of Application : The specific method of synthesis is not provided in the available information .
    • Results or Outcomes : The outcome of this application is the synthesis of 2-methoxy-4-nitro-N-o-tolyl-benzenesulfonamide .
  • Synthesis of [Cu (bipy) 2 Cl] (nbs)

    • Scientific Field : Inorganic Chemistry
    • Application Summary : 4-Nitrobenzenesulfonyl chloride, a compound similar to 2-Methoxy-4-nitrobenzenesulfonyl chloride, was used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) .
    • Method of Application : The specific method of synthesis is not provided in the available information .
    • Results or Outcomes : The outcome of this application is the synthesis of [Cu (bipy) 2 Cl] (nbs) .

Safety And Hazards

2-Methoxy-4-nitrobenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

2-methoxy-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECYXMKYZQXEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309319
Record name 2-Methoxy-4-nitrobenzenesulfonyl chloride
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Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-nitrobenzenesulfonyl chloride

CAS RN

21320-91-2
Record name 2-Methoxy-4-nitrobenzenesulfonyl chloride
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Record name NSC 211731
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Record name 21320-91-2
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Record name 2-Methoxy-4-nitrobenzenesulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-nitrobenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Zuse, P Schmidt, S Baasner, KJ Böhm… - Journal of medicinal …, 2007 - ACS Publications
… The title compound was obtained from 11 (0.8 g, 4 mmol) and 2-methoxy-4-nitrobenzenesulfonyl chloride (1 g, 4 mmol) as described for 14a. Purification by silica gel chromatography (…
Number of citations: 51 pubs.acs.org
HR Lawrence, A Kazi, Y Luo, R Kendig, Y Ge… - Bioorganic & medicinal …, 2010 - Elsevier
… This compound was prepared according to the procedure for compound 11a except using 2-methoxy-4-nitrobenzenesulfonyl chloride. Recrystallization from DCM/hexanes obtained the …
Number of citations: 93 www.sciencedirect.com
U Lücking, G Siemeister, M Schäfer… - ChemMedChem …, 2007 - Wiley Online Library
… -nitrobenzenesulfonamide (42): Triethylamine (2.9 mL, 20.8 mmol) and tert-butylamine (2.2 mL, 21.0 mmol) are added to a stirred solution of 2-methoxy-4-nitrobenzenesulfonyl chloride (…
MC Izidro - 2019 - bradscholars.brad.ac.uk
Metastasis is a major cause of death in cancer patients but currently there are no drugs available for its treatment. Hence there is an urgent clinical need for identifying and developing …
Number of citations: 2 bradscholars.brad.ac.uk

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